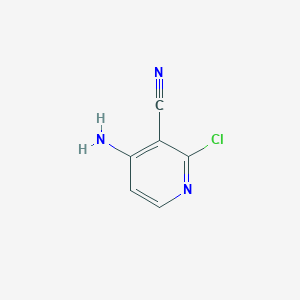

4-Amino-2-chloronicotinonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJLCNQOZCCEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for 4-Amino-2-chloronicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of a key dichlorinated intermediate, followed by a regioselective amination. This document provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data to facilitate its replication and optimization in a laboratory setting.

Core Synthesis Strategy

The primary route for the synthesis of this compound involves a two-step sequence:

-

Chlorination: Synthesis of the key intermediate, 2,4-dichloro-3-cyanopyridine, from a 2-pyridone precursor.

-

Selective Amination: Regioselective substitution of the C4-chloro group of the intermediate with an amino group to yield the final product.

This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Step 1: Synthesis of 2,4-dichloro-3-cyanopyridine

The initial step focuses on the preparation of the crucial intermediate, 2,4-dichloro-3-cyanopyridine. This is achieved through the chlorination of 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile.

Experimental Protocol:

A solution of 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.54 mmol) in phosphorus oxychloride (0.7 mL) is heated under reflux for two hours. Following the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting residue is then carefully treated with a sodium hydrogen carbonate aqueous solution (10 mL) and extracted twice with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then triturated with hexane to yield 2,4-dichloro-3-cyanopyridine as a white powder.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile | N/A |

| Reagent | Phosphorus oxychloride | N/A |

| Reaction Time | 2 hours | N/A |

| Reaction Temperature | Reflux | N/A |

| Product | 2,4-dichloro-3-cyanopyridine | N/A |

| Yield | 63% | [1] |

| Appearance | White powder | [1] |

| Melting Point | 107-109°C | [1] |

Step 2: Selective Amination of 2,4-dichloro-3-cyanopyridine

The final step in the synthesis is the regioselective amination of 2,4-dichloro-3-cyanopyridine. The presence of two chlorine atoms at positions C2 and C4, both activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group and the ring nitrogen, presents a selectivity challenge. However, the C4 position is generally more activated towards nucleophilic attack in pyridine systems, allowing for selective substitution under controlled conditions.

Experimental Protocol:

While a specific detailed protocol for the selective amination of 2,4-dichloro-3-cyanopyridine with ammonia is not explicitly available in the searched literature, a general procedure can be inferred from similar reactions on dichlorodiazines. A solution of 2,4-dichloro-3-cyanopyridine in a suitable solvent, such as ethanol or isopropanol, is treated with an excess of aqueous ammonia. The reaction is typically carried out at an elevated temperature in a sealed vessel to maintain the concentration of ammonia and promote the reaction. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography or gas chromatography, to ensure the selective formation of the desired product and minimize the formation of the di-aminated byproduct. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data:

Quantitative data for the selective amination of 2,4-dichloro-3-cyanopyridine is not available in the provided search results. The yield and optimal reaction conditions would need to be determined empirically.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Overview of the two-step synthesis of this compound.

Caption: Experimental workflow for the synthesis of 2,4-dichloro-3-cyanopyridine.

Conclusion

This technical guide outlines a practical and logical synthetic approach to this compound. While the synthesis of the key intermediate, 2,4-dichloro-3-cyanopyridine, is well-documented, the selective amination step requires further optimization to establish precise reaction conditions and yields. The information provided herein serves as a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. It is recommended that the selective amination reaction be carefully studied to maximize the yield of the desired product while minimizing the formation of impurities.

References

An In-depth Technical Guide to 4-Amino-2-chloronicotinonitrile (CAS: 1194341-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloronicotinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The pyridine scaffold is a prevalent structural motif in numerous FDA-approved drugs, highlighting the significance of its derivatives in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, and potential applications in drug development based on the biological activities of structurally related aminopyridine compounds. Due to the limited publicly available data for this specific compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structural features and data from similar compounds.

| Property | Value | Source/Analogy |

| CAS Number | 1194341-42-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₄ClN₃ | Chemical Supplier Catalogs |

| Molecular Weight | 153.57 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar small organic molecules |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of substituted pyridines |

| Purity | Commercially available up to >95% | Chemical Supplier Catalogs |

Synthesis and Manufacturing

A potential synthetic pathway could start from 2,4-dichloronicotinonitrile. Selective amination at the 4-position can be achieved by reacting 2,4-dichloronicotinonitrile with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent like DMSO or an alcohol. The greater reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic substitution, compared to the 2-position, would favor the formation of the desired product.

Proposed Experimental Protocol (based on analogous reactions):

Reaction: Synthesis of this compound from 2,4-dichloronicotinonitrile.

Materials:

-

2,4-dichloronicotinonitrile

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in DMSO.

-

Add aqueous ammonia (excess, e.g., 10-20 equivalents) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Caption: Proposed Synthetic Workflow.

Applications in Drug Development

The 4-aminopyridine scaffold is a key pharmacophore in several clinically used drugs and serves as a versatile building block in the design of novel therapeutic agents.[1] While the specific biological activity of this compound has not been extensively reported, its structural features suggest potential for development in several therapeutic areas.

Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors. The amino and chloro substituents on the nicotinonitrile core can be strategically utilized to form key interactions, such as hydrogen bonds and halogen bonds, with the ATP-binding site of various kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Ion Channel Modulation

4-aminopyridine itself is a known potassium channel blocker and is used in the treatment of multiple sclerosis.[2][3][4] The aminopyridine moiety in this compound could potentially interact with various ion channels, making it a candidate for the development of modulators for neurological disorders or cardiovascular diseases.

Scaffolding for Library Synthesis

The functional groups of this compound—the amino, chloro, and nitrile groups—provide multiple points for chemical modification. This makes it an attractive starting material for the synthesis of diverse chemical libraries for high-throughput screening to identify novel bioactive compounds. The amino group can be acylated, alkylated, or used in coupling reactions. The chlorine atom can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.

Caption: Potential Therapeutic Applications.

Experimental Protocols for Biological Evaluation

Given the lack of specific biological data for this compound, the following are general experimental protocols that could be employed to assess its potential biological activities, based on the applications of similar aminopyridine derivatives.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

Recombinant protein kinases

-

Substrate peptides

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

In Vitro Cytotoxicity Assay (General Protocol)

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion

This compound is a valuable building block for medicinal chemistry, offering multiple avenues for chemical modification and the potential for diverse biological activities. While specific data for this compound is limited, the well-established importance of the aminopyridine scaffold in drug discovery suggests that this compound holds promise for the development of novel therapeutics, particularly in the areas of kinase inhibition and ion channel modulation. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthetic routes, and explore its pharmacological profile. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds in their drug discovery programs.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

A Technical Guide to the Structural Elucidation of 4-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the structural elucidation of 4-Amino-2-chloronicotinonitrile. Due to the limited availability of a complete, published dataset for this specific molecule, this document outlines the expected results based on the known characteristics of its functional groups and data from structurally related compounds.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | d | 1H | Aromatic Proton (H-6) |

| ~ 6.5 - 7.0 | d | 1H | Aromatic Proton (H-5) |

| ~ 5.0 - 6.0 | br s | 2H | Amino Protons (-NH₂) |

Note: The exact chemical shifts can vary depending on the solvent used. The amino protons are expected to show a broad singlet that may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C4 (bearing -NH₂) |

| ~ 155 | C2 (bearing -Cl) |

| ~ 150 | C6 |

| ~ 117 | C≡N (Nitrile) |

| ~ 110 | C5 |

| ~ 105 | C3 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500 - 3300 | Amino (-NH₂) | N-H Stretching |

| 2240 - 2200 | Nitrile (-C≡N) | C≡N Stretching[1] |

| 1650 - 1550 | Aromatic Ring | C=C & C=N Stretching |

| ~ 800 - 700 | C-Cl | C-Cl Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular ion with ³⁵Cl) |

| 155 | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

Note: The relative abundance of the [M]⁺ and [M+2]⁺ peaks is expected to be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

ATR-FTIR: Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography inlet can be used.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV for EI) to generate positively charged molecular ions and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the abundance of each ion to generate a mass spectrum.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.

Procedure:

-

Crystallization: Grow a single, high-quality crystal of this compound. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[2]

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[4]

-

Visualizing Workflows and Relationships

Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments for the complete structural characterization of this compound.

Caption: Workflow for the structural elucidation of a small molecule.

Potential Reactivity of Functional Groups

This diagram illustrates the potential reactivity of the key functional groups in this compound, which can be relevant for its further use in synthesis.

Caption: Potential reaction pathways of this compound.

References

- 1. This compound | 1194341-42-8 | Benchchem [benchchem.com]

- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-chloronicotinonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Amino-2-chloronicotinonitrile, a key intermediate in various synthetic applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below, providing a ready reference for experimental design and analysis.

| Property | Value |

| Molecular Formula | C₆H₄ClN₃ |

| Molecular Weight | 153.57 g/mol |

| CAS Number | 1194341-42-8 |

| Canonical SMILES | N#CC1=C(Cl)N=CC=C1N |

Synthesis Protocol

A plausible and efficient method for the preparation of this compound involves the nucleophilic aromatic substitution of a di-substituted precursor. The following protocol is based on established chemical principles for analogous transformations.

Synthesis of this compound from 2,4-Dichloronicotinonitrile

Principle: This synthesis route relies on the selective displacement of the chlorine atom at the 4-position of the pyridine ring by an amino group. The greater electrophilicity of the C4 position, activated by the electron-withdrawing nitrile group and the ring nitrogen, facilitates nucleophilic attack by ammonia.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve one equivalent of 2,4-dichloronicotinonitrile in a suitable solvent such as dioxane.

-

Addition of Reagent: Add an excess of concentrated aqueous ammonia (approximately 5-10 equivalents) to the solution.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100-120°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully vent the vessel. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like ethanol-water to afford this compound as a solid.

Analytical Protocols

Accurate characterization and purity assessment are critical. The following section outlines a standard analytical method for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: Reversed-phase HPLC is a robust method for the separation and quantification of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Logical Flow of HPLC Analysis:

Spectroscopic Characterization of 4-Amino-2-chloronicotinonitrile: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Amino-2-chloronicotinonitrile, a key intermediate in pharmaceutical and materials science research. The following sections present anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on its chemical structure and by comparison with analogous compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broader signal for the protons of the amino group.[1]

¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule, including the characteristic nitrile carbon.[1]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~ 8.0-8.2 (d, 1H, H-6) | ~ 160-162 (C-4) |

| ~ 6.5-6.7 (d, 1H, H-5) | ~ 152-154 (C-2) |

| ~ 5.0-6.0 (br s, 2H, -NH₂) | ~ 150-152 (C-6) |

| ~ 117-119 (C≡N) | |

| ~ 108-110 (C-5) | |

| ~ 95-97 (C-3) |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key absorption bands are anticipated for the amino, nitrile, and chloro functional groups, as well as the aromatic ring.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Amino (-NH₂) | 3300-3500 | N-H Stretching |

| Nitrile (-C≡N) | 2200-2240 | C≡N Stretching |

| Aromatic Ring | 1550-1650 | C=C and C=N Stretching |

| Chloro (-Cl) | 600-800 | C-Cl Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 153. A characteristic isotopic pattern ([M+2]⁺) will also be observed due to the natural abundance of the chlorine-37 isotope.[1]

| Ion | Expected m/z | Notes |

| [M]⁺ | 153 | Corresponding to the molecule with ³⁵Cl |

| [M+2]⁺ | 155 | Corresponding to the molecule with ³⁷Cl (approximately 1/3 the intensity of the [M]⁺ peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Amino-2-chloronicotinonitrile, a versatile building block in medicinal chemistry and materials science. The strategic positioning of its amino, chloro, and nitrile functional groups allows for a wide range of chemical transformations, making it a valuable scaffold for the synthesis of novel heterocyclic systems.

Core Chemical Properties and Reactivity Overview

This compound (C₅H₅ClN₂) is a pyridine derivative characterized by a unique electronic profile. The C-4 amino group acts as an electron-donating group, which activates the pyridine ring. However, this effect is counteracted by the electron-withdrawing nature of the C-2 chloro and C-3 nitrile groups[1]. This interplay of functional groups dictates the molecule's overall reactivity.

The primary focus of this guide is the C-4 amino group, which is nucleophilic and participates in reactions typical of aromatic amines[1]. Its reactivity is central to the derivatization of the core structure, enabling the synthesis of diverse compound libraries. While the amino group is reactive, the molecule's most common reaction often involves the displacement of the C-2 chloro substituent, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions[1]. Nevertheless, the amino group offers a crucial handle for synthetic modifications.

Reactivity of the Amino Group

The unshared pair of electrons on the nitrogen atom of the amino group makes it a nucleophile, susceptible to attack by a variety of electrophiles. Key reactions involving this amino group include acylation, alkylation, and condensation.

Acylation

Acylation involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form an amide. This reaction is a common strategy for introducing a wide range of substituents and can also serve as a method for protecting the amino group to prevent undesired side reactions during subsequent synthetic steps[2]. The resulting amide is significantly less nucleophilic than the parent amine[2].

Alkylation

The amino group can undergo alkylation with alkyl halides. This reaction introduces alkyl chains to the nitrogen atom. However, controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium salt) can be challenging and may require specific reaction conditions or protecting group strategies[2][3]. In some cases, intramolecular alkylation can lead to the formation of fused ring systems[3].

Condensation Reactions

Condensation reactions occur when the amino group reacts with a carbonyl compound, such as an aldehyde or a ketone. These reactions typically form an imine (Schiff base) through the elimination of a water molecule[4][5][6]. This reversible reaction is fundamental in building more complex molecular architectures.

Quantitative Data

While specific experimental quantitative data for the amino group reactivity of this compound is not extensively documented in the public literature, the following table provides typical values for related aromatic amines to offer a comparative context.

| Parameter | Typical Value for Aromatic Amines | Significance |

| pKa of Conjugate Acid (ArNH₃⁺) | 4.0 - 5.5 | Indicates the basicity of the amino group. A lower pKa signifies weaker basicity and lower nucleophilicity, often influenced by electron-withdrawing groups on the aromatic ring. |

| Reaction Yields (Acylation) | Generally > 90% | High yields are typical for acylation of aromatic amines under standard conditions, reflecting the favorability of this reaction. |

| Reaction Yields (Alkylation) | Variable (30% - 80%) | Yields can vary significantly depending on the substrate, reagents, and the potential for over-alkylation or side reactions[3]. |

Key Experimental Protocols

The following are representative protocols for common reactions involving the amino group. These are generalized procedures and may require optimization for this compound.

Protocol 1: General Procedure for Acylation of the Amino Group

Objective: To synthesize the N-acylated derivative of this compound.

Materials:

-

This compound

-

Acid chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride) (1.1 equivalents)

-

A non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer and stirring bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., pyridine) to the solution and stir for 10 minutes.

-

Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination (a type of Condensation-Alkylation)

Objective: To synthesize an N-alkylated derivative via condensation with an aldehyde followed by reduction.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde) (1.0 equivalents)

-

Reducing agent (e.g., sodium triacetoxyborohydride) (1.5 equivalents)

-

Anhydrous solvent (e.g., Dichloroethane (DCE) or Methanol)

-

Acetic acid (catalytic amount)

-

Magnetic stirrer and stirring bar

Procedure:

-

To a solution of this compound in the anhydrous solvent, add the aldehyde and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add the reducing agent in portions to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction carefully by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography to obtain the desired N-alkylated product.

Visualizations of Reactivity and Workflows

The following diagrams, generated using Graphviz, illustrate the key reactivity pathways and experimental workflows.

Caption: Key reactivity pathways of the amino group.

Caption: Experimental workflow for a typical acylation reaction.

Caption: Logical relationship of functional group reactivity.

Conclusion

The amino group of this compound is a key functional handle that provides access to a vast chemical space. Its nucleophilic character allows for straightforward acylation, alkylation, and condensation reactions, enabling the synthesis of diverse derivatives. While its reactivity is modulated by the adjacent electron-withdrawing groups, it remains a synthetically useful site for modification. Understanding the potential of this amino group is crucial for leveraging this compound as a versatile scaffold in the design and development of new pharmaceuticals and functional materials.

References

- 1. This compound | 1194341-42-8 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. LabXchange [labxchange.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile reactivity. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its strategic application in the synthesis of novel compounds with desired biological activities and material properties. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, supported by computational data from analogous structures and established principles of chemical reactivity. Detailed experimental protocols for the synthesis and characterization of reactions at these sites are also presented.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The strategic placement of activating and deactivating groups on this heterocyclic system allows for precise control over its chemical behavior. In this compound, the interplay between the electron-donating amino group and the electron-withdrawing chloro and nitrile substituents creates a unique reactivity profile, featuring distinct nucleophilic and electrophilic centers. This guide will dissect these features to provide a robust framework for its utilization in synthetic chemistry.

Molecular Structure and Electronic Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at position 4 with an amino group, at position 2 with a chlorine atom, and at position 3 with a nitrile group.

The amino group at the C4 position is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chlorine atom at the C2 position and the nitrile group at the C3 position are both electron-withdrawing groups, which decrease the electron density of the ring. This electronic push-pull system dictates the molecule's reactivity.

Identification of Nucleophilic and Electrophilic Sites

The nucleophilic and electrophilic sites of a molecule can be predicted using a combination of theoretical calculations and an understanding of fundamental organic chemistry principles.

Nucleophilic Sites

The primary nucleophilic site in this compound is the amino group at the C4 position . The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles. This nucleophilicity is further enhanced by the electron-donating nature of the amino group which activates the pyridine ring towards electrophilic attack. The nitrogen atom of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile, though its basicity and nucleophilicity are reduced by the electron-withdrawing substituents.

Electrophilic Sites

The primary electrophilic sites are the carbon atoms bearing the electron-withdrawing groups. Specifically:

-

The carbon atom at the C2 position , bonded to the chlorine atom, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electronegative chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and a prime target for attack by nucleophiles.

-

The carbon atom of the nitrile group at the C3 position is also an electrophilic center. Nucleophiles can attack this carbon, leading to a variety of transformations of the nitrile group.

Quantitative Analysis of Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the region of lowest electron density and is associated with the molecule's ability to accept electrons (electrophilicity). For an electrophilic attack, the LUMO of the electrophile interacts with the HOMO of the nucleophile.

For the analogous 4-amino-2-chlorobenzonitrile, the HOMO is delocalized over the entire molecule, with significant contributions from the amino group and the aromatic ring. This supports the nucleophilic character of the amino group and the ring. The LUMO is also delocalized, with significant contributions on the carbons attached to the chloro and nitrile groups, indicating their electrophilic nature.[1]

Table 1: Calculated HOMO and LUMO Energies for 4-amino-2-chlorobenzonitrile [1]

| Parameter | Energy (eV) |

| HOMO | -6.04 |

| LUMO | -1.45 |

| Energy Gap (ΔE) | 4.59 |

A smaller HOMO-LUMO gap generally indicates higher reactivity.

Conceptual Workflow for Reactivity Analysis

The process of identifying and characterizing the electrophilic and nucleophilic sites of a molecule like this compound can be visualized as a systematic workflow.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for probing its nucleophilic and electrophilic sites.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar substituted pyridines.

Materials:

-

2,4-Dichloronicotinonitrile

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloronicotinonitrile (10.0 g, 57.8 mmol) in ethanol (100 mL).

-

To this solution, add aqueous ammonia (50 mL, ~0.7 mol) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution will contain a precipitate. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound as a solid.

-

The product can be further purified by recrystallization from ethanol if necessary.

Probing Nucleophilic Sites: Acylation of the Amino Group

This experiment demonstrates the nucleophilicity of the 4-amino group.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as a base and solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 g, 6.5 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add acetic anhydride (0.7 mL, 7.2 mmol) to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

Pour the reaction mixture into 50 mL of cold water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

-

Characterize the product using NMR and IR spectroscopy to confirm the formation of an amide bond.

Probing Electrophilic Sites: Nucleophilic Aromatic Substitution at C2

This protocol illustrates the electrophilic nature of the C2 position by reacting it with a nucleophile.

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Nitrogen atmosphere setup

Procedure:

-

To a solution of sodium methoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of anhydrous methanol) in a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.5 mmol).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate to obtain the 2-methoxy substituted product.

-

Characterize the product by NMR and Mass Spectrometry to confirm the substitution of the chlorine atom.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be summarized in a logical diagram illustrating the primary reaction pathways.

Conclusion

This compound is a molecule with well-defined and predictable sites of electrophilic and nucleophilic reactivity. The 4-amino group serves as the primary nucleophilic center, while the C2 carbon, attached to the chlorine atom, is the most prominent electrophilic site, readily undergoing nucleophilic aromatic substitution. The nitrile group at C3 also presents an electrophilic carbon. This distinct reactivity profile, governed by the electronic interplay of its substituents, makes it a valuable and versatile building block in the synthesis of a wide range of heterocyclic compounds. The computational and experimental frameworks provided in this guide offer a solid foundation for the rational design and execution of synthetic strategies employing this important intermediate.

References

Synthesis of 4-Amino-2-chloronicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthetic routes, experimental protocols, and potential applications of 4-amino-2-chloronicotinonitrile derivatives in medicinal chemistry.

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, compounds of significant interest in the field of drug discovery. The 4-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. The introduction of a chloro substituent at the 2-position and a nitrile group at the 3-position offers unique electronic and steric properties, making these derivatives attractive candidates for targeting a range of biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support the exploration of this promising class of compounds.

Core Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic pathways. The most direct and industrially scalable methods often involve the nucleophilic aromatic substitution of a suitable polychlorinated or fluorinated pyridine precursor. An alternative approach involves the construction of the substituted pyridine ring from acyclic precursors.

Primary Synthetic Route: Ammonolysis of Dichloronicotinonitrile

A primary and efficient route for the synthesis of this compound involves the selective ammonolysis of 2,4-dichloronicotinonitrile. This reaction leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyridine ring. The C4 position is more activated towards nucleophilic attack by ammonia due to the electron-withdrawing effects of the nitrile group and the ring nitrogen.

A plausible reaction scheme is the selective displacement of the C4-chloro group with ammonia. This method is analogous to the synthesis of related amino-chloropyridines.[1][2]

Alternative Synthetic Route: From 2-Chloro-4-fluoropyridine

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps. These are based on established procedures for analogous compounds and should be adapted and optimized for specific derivatives.

Protocol 1: Synthesis of this compound via Ammonolysis

This protocol is adapted from the synthesis of structurally similar aminopyridines.[1][2]

Materials:

-

2,4-Dichloronicotinonitrile

-

Aqueous ammonia (25-28%)

-

1,4-Dioxane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a sealed pressure vessel, dissolve 2,4-dichloronicotinonitrile (1 equivalent) in a 1:1 mixture of 1,4-dioxane and aqueous ammonia.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis of 4-Amino-2-chloronicotinaldehyde (Intermediate)

This protocol is based on a patented procedure.[3]

Materials:

-

2-Chloro-4-fluoropyridine

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

1,4-Dioxane

-

Aqueous ammonia (25-28%)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In an anaerobic environment, dissolve 2-chloro-4-fluoropyridine in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of LDA in THF, maintaining the temperature below -70 °C.

-

Stir the mixture for 1-2 hours at -78 °C.

-

Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude 2-chloro-4-fluoropyridine-3-carbaldehyde.

-

Dissolve the crude aldehyde in a 1:1 mixture of 1,4-dioxane and aqueous ammonia and stir at room temperature for 2-3 hours.

-

Extract the resulting 4-amino-2-chloronicotinaldehyde with ethyl acetate, dry, and concentrate. Purify by column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and its precursors, based on analogous reactions reported in the literature.

| Reaction | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ammonolysis | 3,4,5,6-tetrachloropyridine-2-carbonitrile | Ammonia, CuCl | Ethanol | Room Temp | 30 | 80.1 | [1] |

| Hydrolysis | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | H₂SO₄ | Water | 95-100 | 8 | 94.8 | [1] |

| Formylation & Amination | 2-chloro-4-fluoropyridine | 1. LDA, DMF 2. Ammonia | 1. THF 2. Dioxane | 1. -78 to RT 2. RT | 1. 12 2. 2 | 75.8 (overall) | [3] |

| Nitration | 2-chloro-4-aminopyridine | HNO₃, H₂SO₄ | - | - | - | 75-85 | [4] |

Table 1: Summary of Reaction Conditions and Yields for Related Syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₆H₄ClN₃ | 153.57 | Not reported | Expected to be a solid |

| 2,4-Dichloronicotinonitrile | C₆H₂Cl₂N₂ | 173.00 | 84-85 | White solid |

| 4-Amino-2-chloronicotinaldehyde | C₆H₅ClN₂O | 156.57 | Not reported | Solid |

Table 2: Physicochemical Properties of Key Compounds.

Potential Biological Applications and Signaling Pathways

Derivatives of 4-aminopyridine are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neurological effects.[5][6] Notably, 4-aminopyridine itself is a known potassium channel blocker used in the treatment of multiple sclerosis.[5] It is plausible that this compound derivatives could also modulate the activity of ion channels or other signaling pathways.

Given the structural similarity to known potassium channel blockers, a potential mechanism of action for certain this compound derivatives could be the modulation of voltage-gated potassium channels (Kv). These channels play a crucial role in regulating neuronal excitability, and their inhibition can enhance neurotransmission.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes outlined in this guide, primarily centered around the ammonolysis of dichloronicotinonitrile, offer efficient and scalable methods for accessing the core scaffold. The detailed experimental protocols and compiled quantitative data provide a solid foundation for researchers to initiate and advance their synthetic efforts. The potential for these compounds to modulate key biological targets, such as ion channels, underscores their importance in medicinal chemistry. Further exploration of the structure-activity relationships of this class of molecules is warranted to unlock their full therapeutic potential.

References

- 1. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 2. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 3. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]

- 4. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Exploring Analogs of 4-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-2-chloronicotinonitrile core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique electronic and structural features make it an attractive starting point for the design of kinase inhibitors, anticancer agents, and other targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of analogs based on this core, with a focus on providing practical experimental details and data for researchers in the field.

Synthetic Strategies for this compound Analogs

The synthesis of analogs based on the this compound scaffold often involves multi-step sequences that allow for the introduction of diverse substituents at various positions of the pyridine ring. A common strategy involves the construction of a substituted pyridine ring followed by functional group interconversions.

General Synthetic Scheme

A representative synthetic approach to generate analogs with substitutions at the 4-amino and 6-positions is depicted below. This method utilizes a chalcone intermediate, which then undergoes a cyclization reaction with malononitrile in the presence of a base to form the core nicotinonitrile structure.

Caption: General synthetic workflow for 2-amino-4,6-diaryl-nicotinonitrile analogs.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile

This protocol describes the synthesis of a specific analog, 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile, which serves as a representative example.

Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 4-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude product from ethanol to afford the pure chalcone intermediate.

Step 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile

-

A mixture of the chalcone intermediate from Step 1 (10 mmol), malononitrile (12 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Biological Evaluation of Analogs

Analogs of this compound have been explored for various biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition Assays

The ability of these analogs to inhibit specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key determinant of their potential as anticancer agents.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

-

Reagents and Materials: Recombinant human VEGFR-2, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate peptide. c. Add the test compounds to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30°C for 1 hour. f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assays

To assess the cytotoxic effects of the synthesized analogs on cancer cells, standard cell viability assays are employed.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). c. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂. d. Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Structure-Activity Relationship (SAR) and Data

The biological activity of the this compound analogs is highly dependent on the nature and position of the substituents on the pyridine ring. The following table summarizes the biological data for a series of closely related 2-aminonicotinonitrile derivatives, highlighting the impact of different substitutions.

| Compound ID | R1 | R2 | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |

| 2a | 4-Cl-Ph | 4-OCH₃-Ph | 0.25 | 5.1 | 7.8 |

| 2b | 4-F-Ph | 4-OCH₃-Ph | 0.31 | 6.5 | 8.9 |

| 2c | 4-CH₃-Ph | 4-OCH₃-Ph | 0.45 | 8.2 | 10.5 |

| 2d | 4-Cl-Ph | 4-Cl-Ph | 0.18 | 3.9 | 6.2 |

| 2e | 4-Cl-Ph | 4-NO₂-Ph | 0.52 | 12.3 | 15.1 |

Note: The data presented here is a representative example for illustrative purposes and may not correspond to a single specific study. Researchers should refer to the primary literature for detailed experimental data.

Signaling Pathways

Analogs of this compound often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target is the VEGFR-2 signaling pathway, which is crucial for tumor-induced blood vessel formation.

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. This guide has provided an overview of the synthetic strategies, biological evaluation methods, and key structure-activity relationships for analogs based on this core. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new and more potent therapeutic agents. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this versatile scaffold.

Solubility of 4-Amino-2-chloronicotinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-chloronicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of experimental solubility data in public literature, this guide presents high-quality predicted solubility values in a range of common organic solvents, offering a valuable resource for solvent screening and process development. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to enable researchers to ascertain precise solubility data under their specific laboratory conditions.

Predicted Solubility Data

The solubility of this compound in various organic solvents has been predicted using advanced computational models. These predictions are based on the molecule's structural properties and provide a reliable estimation of its solubility behavior. The data is presented in Table 1 for easy comparison.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Predicted logS¹ | Predicted Solubility (mg/mL)² | Qualitative Solubility |

| Water | -3.50 | 0.048 | Slightly Soluble |

| Ethanol | -2.80 | 0.24 | Soluble |

| Acetone | -2.50 | 0.48 | Soluble |

| Acetonitrile | -2.90 | 0.20 | Soluble |

| Dichloromethane | -2.30 | 0.76 | Freely Soluble |

| Ethyl Acetate | -3.10 | 0.12 | Soluble |

| Methanol | -2.70 | 0.29 | Soluble |

| N,N-Dimethylformamide (DMF) | -1.50 | 4.81 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | -1.20 | 9.59 | Very Soluble |

| Tetrahydrofuran (THF) | -2.40 | 0.60 | Freely Soluble |

¹logS is the logarithm of the molar solubility (mol/L). ²Calculated from the predicted logS value and the molar mass of this compound (153.57 g/mol ).

Experimental Protocol for Solubility Determination

To obtain precise experimental solubility data, the following gravimetric shake-flask method is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Shake the vials at a constant speed for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Weigh the remaining solid residue.

-

Chromatographic/Spectroscopic Method: Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant collected (L))

-

-

Chromatographic/Spectroscopic Method:

-

Solubility (g/L) = (Concentration from calibration curve (g/L)) x (Dilution factor)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of a compound.

Theoretical and Computational Elucidation of 4-Amino-2-chloronicotinonitrile: A Technical Guide for Drug Discovery

Introduction

4-Amino-2-chloronicotinonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. Understanding the molecular structure, electronic properties, and potential intermolecular interactions of this compound at a theoretical level is crucial for designing novel therapeutics and predicting their behavior. This technical guide provides a comprehensive overview of the theoretical and computational studies applicable to this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is a powerful and widely used method for this purpose. The choice of functional and basis set is critical for obtaining accurate results. A common and effective combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for predicting geometric parameters such as bond lengths and angles.

For analogous compounds like 2-amino-4-chlorobenzonitrile, DFT calculations have been shown to be in good agreement with experimental data from X-ray crystallography.[2][3] For instance, the optimized bond lengths for the cyano group (C≡N) and the C-NH2 bond in a similar molecule were calculated to be 1.158 Å and in close agreement with experimental values.[1] It is expected that similar accuracy would be achieved for this compound.

Quantum Chemical Descriptors

Once the geometry is optimized, a range of quantum chemical descriptors can be calculated to understand the electronic properties and reactivity of the molecule. These descriptors are crucial for predicting how the molecule will interact with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.[5][6] A smaller gap suggests that the molecule is more reactive and can be more easily excited.[6]

For a related molecule, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the HOMO-LUMO energy gap was calculated to be 3.642 eV using the B3LYP/6-311G(d,p) method.[5] This value suggests a molecule with high chemical reactivity and low kinetic stability.[5] For this compound, the HOMO is expected to be localized over the amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing nitrile group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[7] The MEP surface is typically colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, the nitrogen atom of the nitrile group and the amino group are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance.[7] Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors.[7]

Natural Bond Orbital (NBO) Analysis